molecular formula C16H13ClN2O2 B14883322 O1-cinnamoyl-4-chlorobenzene-1-carbohydroximamide

O1-cinnamoyl-4-chlorobenzene-1-carbohydroximamide

Cat. No.: B14883322
M. Wt: 300.74 g/mol
InChI Key: ISFHCZLAGJYRTJ-IZZDOVSWSA-N
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Description

4-Chloro-N-(cinnamoyloxy)benzimidamide is an organic compound that belongs to the class of benzimidamides This compound is characterized by the presence of a chloro group, a cinnamoyloxy group, and a benzimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(cinnamoyloxy)benzimidamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzimidamide and cinnamic acid.

    Esterification: The cinnamic acid is converted to cinnamoyl chloride using thionyl chloride or oxalyl chloride.

    Coupling Reaction: The cinnamoyl chloride is then reacted with 4-chlorobenzimidamide in the presence of a base such as triethylamine to form 4-Chloro-N-(cinnamoyloxy)benzimidamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(cinnamoyloxy)benzimidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzimidamides.

Scientific Research Applications

4-Chloro-N-(cinnamoyloxy)benzimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-N-(cinnamoyloxy)benzimidamide involves its interaction with specific molecular targets. The cinnamoyloxy group can interact with enzymes and receptors, modulating their activity. The chloro group may enhance the compound’s binding affinity to its targets. Pathways involved include inhibition of microbial growth and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-(4-methoxyphenyl)benzamide
  • N-(p-Chlorobenzoyl)-p-anisidine
  • Indomethacin Impurity 11

Uniqueness

4-Chloro-N-(cinnamoyloxy)benzimidamide is unique due to the presence of both the cinnamoyloxy and benzimidamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H13ClN2O2

Molecular Weight

300.74 g/mol

IUPAC Name

[(Z)-[amino-(4-chlorophenyl)methylidene]amino] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C16H13ClN2O2/c17-14-9-7-13(8-10-14)16(18)19-21-15(20)11-6-12-4-2-1-3-5-12/h1-11H,(H2,18,19)/b11-6+

InChI Key

ISFHCZLAGJYRTJ-IZZDOVSWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)O/N=C(/C2=CC=C(C=C2)Cl)\N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)ON=C(C2=CC=C(C=C2)Cl)N

solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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